molecular formula C21H18FN3O3S B2553977 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 887214-97-3

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2553977
CAS RN: 887214-97-3
M. Wt: 411.45
InChI Key: WMCKUPUURHIPIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a variety of 2,2′∶6′,2″-terpyridine (terpy) derivatives modified at the 4′ position has been synthesized to generate bifunctional chelates . A particularly convenient route to these bifunctional chelates, based on nucleophilic substitution of 4′-chloroterpyridine, is described .


Molecular Structure Analysis

The crystal structure of a similar compound, 4′- [2- (1,3-dioxolan-2-yl)ethylsulfanyl]-2,2′∶6′,2″-terpyridine, has been determined . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized .

Scientific Research Applications

Synthesis and Biological Evaluation of Indole Derivatives

  • Antiallergic Agents

    Indole derivatives have been synthesized and evaluated for their antiallergic properties. N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have shown significant antiallergic potency in various assays, suggesting potential for compounds with indole cores in allergy treatment (Menciu et al., 1999).

  • Antimicrobial Activities

    Compounds starting from isonicotinic acid hydrazide have been synthesized, including triazoles with indole derivatives, showing good to moderate antimicrobial activity. This highlights the versatility of indole structures in contributing to antimicrobial properties (Bayrak et al., 2009).

  • Antioxidant Activities

    Novel 1H-3-Indolyl derivatives designed by combining indole with various heterocycles have exhibited significant antioxidant activities. This suggests the potential of indole-based compounds in oxidative stress-related therapeutic applications (Aziz et al., 2021).

Synthesis Strategies and Chemical Properties

  • Copolymerization for Enhanced Properties

    Copolymerization involving indole derivatives, such as the combination of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with other conducting polymers, has been shown to enhance electrochromic properties. This approach could be relevant for developing advanced materials with tailored properties (Türkarslan et al., 2007).

  • Nonlinear Optical Polyphophazenes

    A new postfunctional approach to prepare polyphosphazenes containing sulfonyl-based chromophores has been developed, illustrating innovative methods for integrating functional groups into polymer backbones for optical applications (Li et al., 2004).

properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-14-6-2-4-8-16(14)25-20(26)19-18(13-5-1-3-7-15(13)23-19)24-21(25)29-12-9-17-27-10-11-28-17/h1-8,17,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCKUPUURHIPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one

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